(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride
Description
Molecular Composition and Stereochemical Configuration
The fundamental molecular composition of (S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride reflects a carefully defined stereochemical arrangement that determines its three-dimensional structure and chemical behavior. The compound possesses the molecular formula C₇H₁₀BrClN₂ with a molecular weight of 237.53 grams per mole, representing the hydrochloride salt form of the parent amine. The base compound, (S)-1-(5-Bromopyridin-2-yl)ethanamine, exhibits the molecular formula C₇H₉BrN₂ with a molecular weight of 201.06 grams per mole. This structural difference highlights the influence of salt formation on the overall molecular composition and physical properties of the compound.
The stereochemical configuration of this compound centers around the presence of a single chiral center located at the carbon atom bearing the amino group. The (S)-configuration designation indicates that when viewed according to the Cahn-Ingold-Prelog priority rules, the arrangement of substituents around this chiral center follows a counterclockwise orientation when the lowest priority group is positioned away from the observer. This stereochemical assignment becomes crucial for understanding the compound's potential biological activity and chemical reactivity patterns. The simplified molecular-input line-entry system representation for the base compound is recorded as NC@HC, clearly indicating the stereochemical center through the @H notation.
The pyridine ring system within the molecular structure exhibits specific substitution patterns that significantly influence the overall electronic distribution and chemical properties. The bromine atom occupies the 5-position of the pyridine ring, creating an electron-withdrawing effect that alters the electronic density distribution throughout the aromatic system. This substitution pattern also affects the potential for hydrogen bonding interactions and influences the compound's solubility characteristics in various solvents. The ethanamine side chain attachment at the 2-position of the pyridine ring creates additional complexity in the molecular geometry, particularly regarding conformational flexibility and potential intramolecular interactions.
Properties
IUPAC Name |
(1S)-1-(5-bromopyridin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGKDUJWJNDXCO-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 2-Amino-5-bromopyridine
A widely reported method involves reacting 2-amino-5-bromopyridine with bromoethane in the presence of a base such as potassium carbonate. The reaction proceeds in dimethylformamide (DMF) at 80–100°C for 12–24 hours, achieving a 70–75% yield.
Reaction Scheme:
Reductive Amination of 5-Bromopyridine-2-carbaldehyde
Alternative routes employ reductive amination using 5-bromopyridine-2-carbaldehyde and ammonium acetate in methanol, with sodium cyanoborohydride as the reducing agent. This method achieves a higher yield (80–85%) but requires strict control of pH (6–7) to minimize side reactions.
Chiral Resolution of Racemic Amine
Diastereomeric Salt Formation with Tartaric Acid Derivatives
The most industrially viable method, per patent EP3280701B1, involves resolving racemic 1-(5-bromopyridin-2-yl)ethanamine using (R,R)-4-chlorotartranilic acid (Figure 1).
Procedure:
-
Dissolve racemic amine (1 mol) and (R,R)-4-chlorotartranilic acid (1 mol) in ethanol-water (3:1) at 60°C.
-
Cool to 4°C to precipitate the (S)-enantiomer salt.
-
Filter and recrystallize from acetonitrile to achieve >99% enantiomeric excess (ee).
Optimization Data:
| Parameter | Optimal Value | Yield (%) | ee (%) |
|---|---|---|---|
| Solvent Ratio (EtOH:H₂O) | 3:1 | 87 | 99.2 |
| Recrystallization Solvent | Acetonitrile | 92 | 99.5 |
Enzymatic Resolution
Recent advances utilize lipases (e.g., Candida antarctica Lipase B) in organic media to selectively acylate the (R)-enantiomer, leaving the (S)-amine unreacted. This method, while eco-friendly, faces scalability challenges due to enzyme cost.
Asymmetric Synthesis via Catalytic Hydrogenation
Enantioselective Hydrogenation of Imine Precursors
Palladium-catalyzed hydrogenation of the corresponding imine (e.g., N-(5-bromopyridin-2-ylmethylene)ethylamine) using chiral ligands such as (S)-BINAP achieves up to 90% ee. Key conditions include 50 bar H₂ pressure and tetrahydrofuran (THF) as the solvent.
Catalytic System:
Performance Metrics:
-
Turnover Number (TON): 1,200
-
Enantiomeric Excess (ee): 89%
Post-Synthesis Processing and Characterization
Hydrochloride Salt Formation
The free (S)-amine is treated with hydrochloric acid (2 equiv) in diethyl ether to form the hydrochloride salt, which is isolated via filtration and dried under vacuum.
Purity Analysis:
| Method | Result |
|---|---|
| HPLC | 99.8% purity |
| Chiral SFC | 99.5% ee |
| XRD | Crystalline Form I |
Scalability and Industrial Considerations
Large-scale production (≥100 kg/batch) requires:
-
Continuous crystallization systems to maintain ee >99%.
-
In-process controls for residual solvents (e.g., DMF < 500 ppm).
Comparative Evaluation of Methods
Table 1: Method Comparison for (S)-1-(5-Bromopyridin-2-yl)ethanamine Hydrochloride Synthesis
| Method | Yield (%) | ee (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Tartaric Acid Resolution | 85 | 99.5 | 1,200 | High |
| Enzymatic Resolution | 78 | 98.0 | 3,500 | Low |
| Asymmetric Hydrogenation | 90 | 89.0 | 2,800 | Moderate |
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding aminopyridine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium alkoxides. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced aminopyridines, and various substituted pyridines depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride include:
- 2-(5-Bromopyridin-2-yl)ethanamine
- (S)-(5-Bromopyridin-2-yl)(phenyl)methanamine dihydrochloride
- 4-(5-Bromopyrimidin-2-yl)morpholine
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of the ethanamine group, which can influence its reactivity and interactions in various chemical and biological contexts.
Biological Activity
(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride is a chiral compound with significant potential in medicinal chemistry and biological research. Its structure features a bromo-substituted pyridine ring and an ethanamine side chain, which are critical for its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in drug development.
- Molecular Formula : C7H9BrN2·HCl
- Molecular Weight : Approximately 237.52 g/mol
- Structure : The compound's unique structure includes a bromine atom on the pyridine ring, which influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The bromine atom enhances the compound's binding affinity, facilitating its role in modulating biological pathways.
Key Mechanisms:
- Receptor Binding : The compound can bind to neuropeptide receptors, influencing central nervous system (CNS) disorders such as anxiety and panic disorders .
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on cytochrome P450 (CYP) enzymes, although specific isoenzymes remain unidentified.
Biological Activity and Pharmacological Effects
The pharmacological profile of this compound reveals several important activities:
- CNS Effects : Research indicates that compounds with similar structures can affect neurotransmitter systems, potentially leading to therapeutic effects in anxiety and mood disorders.
- Antagonistic Properties : It has been noted for its antagonistic effects on neuropeptide S receptors, which are implicated in various CNS functions .
- Potential Toxicity : As with many chemical compounds, toxicity studies indicate that it may cause skin irritation and is harmful if ingested .
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-1-(5-Bromopyridin-2-yl)ethanamine HCl | C7H9BrN2·HCl | Chiral structure; potential CYP inhibitor |
| 1-(5-Bromopyridin-2-yl)ethanamine | C7H8BrN2 | Lacks hydrochloride; used in similar applications |
| 2-Amino-5-bromopyridine | C5H6BrN | Exhibits different biological activities |
| 4-Bromo-N,N-diethylpyridin-2-amine | C10H14BrN | Larger alkyl substituents affecting solubility |
Study 1: Neuropeptide S System Modulation
In a study investigating the modulation of the neuropeptide S (NPS) system, compounds structurally related to this compound were evaluated for their antagonist activity at NPS receptors. The findings suggested that these compounds could significantly block NPS-induced effects in vivo, demonstrating their potential as therapeutic agents for anxiety-related disorders .
Study 2: Pharmacokinetic Properties
Pharmacokinetic studies of related compounds revealed rapid absorption into systemic circulation following administration, with peak plasma concentrations observed shortly after dosing. This suggests that this compound could have a favorable pharmacokinetic profile for further development .
Q & A
Q. What are the key structural features of (S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride, and how do they influence its reactivity and biological activity?
The compound’s structure includes a chiral ethylamine group attached to a 5-bromopyridine ring. The bromine atom enhances electrophilic substitution potential, while the stereochemistry (S-configuration) dictates enantioselective interactions with biological targets like enzymes or receptors . The hydrochloride salt improves aqueous solubility, facilitating in vitro assays .
Q. What synthetic routes are commonly employed to prepare this compound, and what reaction conditions optimize yield?
Synthesis typically involves:
Bromination : Introducing bromine to pyridine derivatives under controlled temperatures (60–80°C) using solvents like DMF .
Amination : Nucleophilic substitution with ethylamine derivatives, catalyzed by Pd/C or NaH, to form the ethanamine side chain .
Salt Formation : Treatment with HCl to precipitate the hydrochloride form .
Q. How is the compound characterized to confirm structural integrity and enantiomeric purity?
- NMR Spectroscopy : ¹H/¹³C NMR verifies the pyridine ring substitution pattern and ethylamine linkage .
- Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H) .
- Mass Spectrometry : Confirms molecular weight (237.52 g/mol) and isotopic pattern matching bromine .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis, and what challenges arise in scaling up chiral resolution?
Enantiomeric purity is critical for biological specificity. Strategies include:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed amination to favor the S-enantiomer .
- Kinetic Resolution : Enzymatic methods (lipases) selectively hydrolyze the undesired (R)-enantiomer .
Challenges in scaling include cost of chiral catalysts and maintaining reaction homogeneity in continuous flow reactors .
Q. What methodologies resolve contradictions in reported biological activities (e.g., serotonin modulation vs. no observed effect)?
Discrepancies may arise from assay conditions or stereochemical impurities. Mitigation strategies:
- Dose-Response Curves : Test across concentrations (nM–μM) to identify threshold effects .
- Enantiomer-Specific Assays : Compare (S)- and (R)-forms in parallel to isolate stereospecific activity .
- Cell Line Validation : Use multiple models (e.g., SH-SY5Y for neuroactivity, MCF-7 for anticancer assays) .
Q. How does the bromine substituent impact structure-activity relationships (SAR) in drug discovery applications?
The bromine atom:
Q. What experimental designs are recommended to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?
- Kinase Inhibition :
- Antimicrobial Activity :
Q. How do solvent choice and pH affect the compound’s stability in biological assays?
- Aqueous Buffers : Stable at pH 4–6; degradation occurs above pH 7 due to amine deprotonation .
- Organic Solvents : DMSO is preferred for stock solutions (≤10 mM) to avoid precipitation .
- Long-Term Storage : Lyophilized form at -20°C retains activity >12 months .
Data Contradiction Analysis
Q. How should researchers address variability in reported anticancer efficacy across studies?
Potential factors include:
Q. What computational tools predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
